Chemical structure and molecular weight of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
Chemical structure and molecular weight of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
An In-depth Technical Guide to 6-Hydroxy-[1][2]diazepane-1-carboxylic acid benzyl ester: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of the novel chemical entity, 6-Hydroxy-[1][2]diazepane-1-carboxylic acid benzyl ester. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural and physicochemical properties, proposes a detailed synthetic pathway, and outlines robust characterization methodologies. The insights herein are grounded in established chemical principles and draw parallels from the synthesis of related diazepane scaffolds, which are prominent in medicinal chemistry.
Introduction: The[1][2]Diazepane Scaffold in Medicinal Chemistry
The[1][2]diazepane ring system is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds. Its seven-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a flexible yet constrained scaffold, ideal for presenting substituents in a defined three-dimensional space for interaction with biological targets. Derivatives of[1][2]diazepane have shown a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. The introduction of a hydroxyl group and a benzyl ester-protected carboxylic acid moiety to this scaffold, as in the title compound, offers versatile handles for further chemical modification and potential modulation of biological activity. The benzyl ester group, in particular, is a common protecting group for carboxylic acids, which can be readily removed under mild conditions to unmask the free acid, a functional group prevalent in many pharmaceuticals.
Physicochemical Properties
A precise understanding of the physicochemical properties of a molecule is fundamental for its application in research and development.
Chemical Structure and Molecular Formula
The chemical structure of 6-Hydroxy-[1][2]diazepane-1-carboxylic acid benzyl ester is defined by a seven-membered diazepane ring with a hydroxyl group at the 6th position and a benzyloxycarbonyl group attached to the nitrogen at the 1-position.
Molecular Formula: C₁₃H₁₈N₂O₃
Structure:
To be more accurately represented in a 2D chemical drawing program.
Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molar Mass | 250.29 g/mol |
Proposed Synthetic Protocol
The synthesis of 6-Hydroxy-[1][2]diazepane-1-carboxylic acid benzyl ester can be approached through a multi-step sequence, leveraging established methodologies for the formation of diazepane rings and the protection of functional groups. The proposed pathway is designed to be logical and to utilize commercially available starting materials.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, more readily available precursors.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis
Step 1: Protection of a Suitable Amino Diol
The synthesis would commence with a commercially available amino diol, such as 2-amino-1,3-propanediol. The amino group would be selectively protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a mild base.
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Reagents: 2-amino-1,3-propanediol, Benzyl chloroformate, Sodium bicarbonate.
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Solvent: Dichloromethane/Water.
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Procedure: To a solution of 2-amino-1,3-propanediol in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate, benzyl chloroformate is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The organic layer is then separated, dried, and concentrated to yield the Cbz-protected amino diol.
Step 2: Conversion of Diol to a Diamine Precursor
The hydroxyl groups of the Cbz-protected amino diol are then converted into leaving groups, typically tosylates or mesylates, followed by substitution with an amino group.
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Reagents: Cbz-protected amino diol, p-Toluenesulfonyl chloride, Pyridine, followed by a suitable nitrogen nucleophile (e.g., ammonia or a protected amine).
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Solvent: Dichloromethane.
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Procedure: The Cbz-protected amino diol is treated with p-toluenesulfonyl chloride in pyridine to form the ditosylate. The resulting ditosylate is then reacted with a nitrogen nucleophile to introduce the second amino group, which will form the diazepine ring.
Step 3: Intramolecular Cyclization to form the Diazepane Ring
The final step involves an intramolecular cyclization to form the seven-membered diazepane ring. This is typically achieved by deprotection of one of the amino groups followed by cyclization under basic conditions.
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Reagents: Diamine precursor, a suitable base (e.g., potassium carbonate).
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Solvent: A high-boiling point solvent such as dimethylformamide (DMF).
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Procedure: The diamine precursor is heated in the presence of a base to facilitate intramolecular cyclization, leading to the formation of the 6-Hydroxy-[1][2]diazepane ring, with the nitrogen at position 1 already protected by the Cbz group.
Caption: Proposed synthetic workflow.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic peaks for the benzyl group protons, the protons on the diazepane ring, and the hydroxyl proton. The ¹³C NMR will confirm the number of unique carbon atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the hydroxyl group, a C=O stretch for the carbamate, and C-N stretches.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the compound.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) would be used.
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Thin-Layer Chromatography (TLC): TLC will be used to monitor the progress of the reactions and for preliminary purity assessment.
Potential Applications in Drug Development
The structure of 6-Hydroxy-[1][2]diazepane-1-carboxylic acid benzyl ester presents several opportunities for its use as a scaffold in drug discovery. The hydroxyl group can be further functionalized to introduce other chemical moieties, or it can serve as a key hydrogen bonding group for interaction with a biological target. The carboxylic acid, once deprotected, can be used to improve solubility or to form salts. The diazepane core itself is a well-established pharmacophore. This compound could serve as a valuable building block for the synthesis of libraries of more complex molecules for screening against a variety of therapeutic targets. The carboxylic acid moiety is a key functional group in many drugs, but it can also present challenges such as poor metabolic stability or membrane permeability.[3][4] The ability to readily deprotect the benzyl ester allows for the late-stage introduction of the free acid, or for its conversion to bioisosteres to overcome these challenges.[3][4]
Conclusion
While 6-Hydroxy-[1][2]diazepane-1-carboxylic acid benzyl ester is a novel compound without extensive documentation in the current literature, its synthesis is feasible through established organic chemistry methodologies. This guide provides a robust framework for its preparation and characterization. The inherent structural features of this molecule, particularly the versatile[1][2]diazepane scaffold and the modifiable functional groups, make it a promising candidate for further exploration in medicinal chemistry and drug development programs.
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